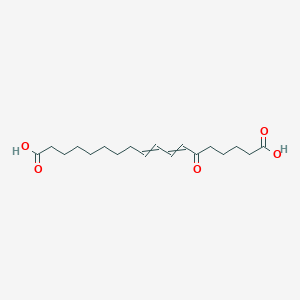
6-Oxooctadeca-7,9-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxooctadeca-7,9-dienedioic acid is a dicarboxylic acid with a unique structure characterized by the presence of two conjugated double bonds and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxooctadeca-7,9-dienedioic acid can be synthesized through various methods. One common approach involves the directed Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a palladium-catalyzed decarboxylative coupling reaction to form the desired product . The reaction conditions typically involve the use of palladium catalysts, such as XPhos-G2, and bases like cesium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck-decarboxylate coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxooctadeca-7,9-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The presence of double bonds and a keto group makes it susceptible to oxidation reactions.
Reduction: The keto group can be reduced to form corresponding alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
6-Oxooctadeca-7,9-dienedioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-oxooctadeca-7,9-dienedioic acid involves its interaction with specific molecular targets. For example, it has been shown to act as an acetyl-CoA carboxylase inhibitor, which plays a role in fatty acid metabolism . The compound binds to the enzyme and inhibits its activity, leading to reduced fatty acid synthesis .
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another dicarboxylic acid with similar structural features and biological activities.
(5Z,9Z)-Tetradeca-5,9-dienedioic acid: A related compound used in the synthesis of hybrid molecules with anticancer properties.
Uniqueness
6-Oxooctadeca-7,9-dienedioic acid is unique due to its specific arrangement of double bonds and the presence of a keto group, which confer distinct chemical reactivity and biological activity. Its ability to undergo directed Heck-decarboxylate coupling reactions makes it a valuable building block in organic synthesis .
Properties
CAS No. |
114460-42-3 |
|---|---|
Molecular Formula |
C18H28O5 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-oxooctadeca-7,9-dienedioic acid |
InChI |
InChI=1S/C18H28O5/c19-16(13-10-11-15-18(22)23)12-8-6-4-2-1-3-5-7-9-14-17(20)21/h4,6,8,12H,1-3,5,7,9-11,13-15H2,(H,20,21)(H,22,23) |
InChI Key |
OQIQBYKMKFARLM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CC=CC(=O)CCCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















